4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride

Physical organic chemistry Solid-state characterization Purification workflow

Researchers synthesizing sulfonamide libraries often encounter purity-related side reactions and regiochemical uncertainty when using generic sulfonyl chlorides. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride (CAS 337508-66-4) is the para-substituted 1,3-oxazole isomer supplied at ≥97% purity. • Enables picomolar hCA II inhibition (Ki as low as 0.010 nM) - unattainable with meta-isomers • 2% purity advantage over meta-isomer (95%) reduces side products in HTS library synthesis • Lower melting point (101°C vs 134.6°C) enables gentler reaction initiation in scale-up campaigns

Molecular Formula C9H6ClNO3S
Molecular Weight 243.67 g/mol
CAS No. 337508-66-4
Cat. No. B1272754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
CAS337508-66-4
Molecular FormulaC9H6ClNO3S
Molecular Weight243.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H
InChIKeyQCGUTLAPXWBIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride Identity and Properties


4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride (CAS 337508-66-4) is a heteroaryl sulfonyl chloride building block consisting of a benzenesulfonyl chloride core para-substituted with a 1,3-oxazole ring. Its molecular formula is C₉H₆ClNO₃S and its molecular weight is 243.67 g/mol . The compound is a bench-stable solid with a measured melting point of 101 °C and a boiling point of 384.6 °C at 760 mmHg . It is widely employed as an electrophilic reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives that have demonstrated picomolar inhibitory potency against human carbonic anhydrase isoforms [1]. Commercial availability at ≥97% purity from major suppliers such as Thermo Scientific (Maybridge) makes it a standard-choice intermediate for medicinal chemistry and chemical biology programs .

4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride: Non-Interchangeable Analogs


Superficially similar oxazolyl-benzenesulfonyl chlorides differ in the position of the sulfonyl chloride group (para vs. meta) or in the heterocycle isomerism (1,3-oxazole vs. 1,2-oxazole/isoxazole). These structural variations translate into quantifiable differences in physical properties that directly affect handling, purification, and reactivity. The para-substituted 1,3-oxazole derivative melts at 101 °C and boils at 384.6 °C, whereas the corresponding meta-isomer (CAS 499770-75-1) melts substantially higher at 134.6 °C and boils at 411.4 °C . In addition, commercial para-isomer lots are routinely supplied at ≥97% purity, while the meta-isomer is predominantly sold at 95% purity . Beyond physical properties, the para position of the sulfonyl chloride group on the phenyl ring dictates the geometry of the derived sulfonamide, directly influencing zinc-binding affinity in carbonic anhydrase active sites and yielding picomolar inhibitors that cannot be replicated with the meta-substituted scaffold [1]. Substituting the 1,3-oxazole with a 1,2-oxazole (isoxazole) further alters both the electronic character and the hydrogen-bonding capacity of the heterocycle, invalidating any assumption of functional equivalence [2]. Generic substitution therefore risks irreproducible synthesis, altered pharmacokinetic profiles of downstream candidates, and batch-to-batch inconsistency.

4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride: Differentiation Evidence


Lower Melting Point Facilitates Purification

The para-substituted 1,3-oxazole derivative (target compound) possesses a melting point of 101 °C, which is 33.6 °C lower than that of its regioisomeric meta analog (3-(1,3-oxazol-5-yl)benzenesulfonyl chloride, CAS 499770-75-1, mp 134.6 °C) . This lower melting point indicates weaker crystal lattice packing and can translate into improved solubility in common organic solvents, easier recrystallization, and more uniform melting behavior during scale-up operations.

Physical organic chemistry Solid-state characterization Purification workflow

Higher Purity Minimizes Impurity-Related Failures

The target compound is routinely supplied at a certified purity of ≥97% (96.5–100% assay range) by major vendors such as Thermo Scientific (Maybridge) . In contrast, the regioisomeric meta analog (CAS 499770-75-1) is predominantly available at 95% purity from multiple suppliers . This 2-percentage-point difference in nominal purity corresponds to a 2.5× reduction in the maximum unspecified impurity burden (≤3% vs. ≤5%), which is critical when the sulfonyl chloride is used in stoichiometric reactions where impurities can quench nucleophiles or generate side-products.

Chemical procurement Purity specification Reproducibility

Para-Substituted Scaffold Enables Potent CA Inhibition

Sulfonamides derived from the target para-substituted sulfonyl chloride scaffold have been reported as picomolar inhibitors of human carbonic anhydrase II (hCA II). A representative sulfonamide inhibitor (BDBM50114846) bearing the 4-(1,3-oxazol-5-yl)benzenesulfonamide core exhibits a Ki of 0.010 nM against hCA II [1]. In contrast, the meta-substituted regioisomeric sulfonamide shows a Ki of approximately 50 nM against the same isoform—a ~5,000-fold weaker inhibition [2]. This potency cliff arises because the para geometry positions the sulfonamide zinc-binding group at an optimal distance and angle for simultaneous engagement of the zinc ion and the hydrophobic/hydrophilic sub-pockets of the CA active site, a binding mode confirmed by X-ray crystallography [3].

Medicinal chemistry Carbonic anhydrase inhibition Sulfonamide pharmacophore

Heterocycle Identity Dictates Biological Selectivity

Replacing the 1,3-oxazole ring with a 1,2-oxazole (isoxazole) relocates the heterocyclic nitrogen atom from the 3-position to the 2-position, altering the dipole moment and hydrogen-bond-accepting capacity of the heterocycle. This subtle change has been shown to shift carbonic anhydrase isoform selectivity profiles. The 1,3-oxazole series (target compound family) displays high selectivity for cytosolic CA I and CA II over the membrane-bound CA IX and CA XII isoforms (>10,000-fold), a feature that is exploited to minimize off-target effects in glaucoma therapy [1]. The isoxazole analogs (e.g., CAS 5765-41-3) exhibit a different selectivity fingerprint, often with enhanced CA IX and CA XII inhibition, which is undesirable for cytosolic-targeted indications but may be relevant for oncology applications [2].

Heterocyclic chemistry Isoform selectivity Structure-based design

4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride: Optimal Procurement Scenarios


Carbonic Anhydrase II Inhibitor Synthesis for Glaucoma

The target sulfonyl chloride is the preferred precursor for generating 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives that achieve picomolar hCA II inhibition (Ki as low as 0.010 nM)—a potency level not attainable with the meta-substituted regioisomer [1]. Programs developing topical CA inhibitors for intraocular pressure reduction should exclusively source the para-substituted compound to ensure the sulfonamide zinc-binding group is geometrically positioned for maximum potency and CA I/II selectivity >10,000-fold over CA IX/XII [2].

High-Purity Building Blocks for Reproducible Parallel Synthesis

When executing parallel sulfonamide library synthesis, the ≥97% purity of the target compound minimizes competing reactions from sulfonic acid or disulfide impurities. The 2-percentage-point purity advantage over the more widely available meta-isomer (95%) translates into more accurate stoichiometry, fewer side products, and higher library success rates in automated high-throughput synthesis platforms .

SAR Studies of Oxazole Regioisomers in Kinase Inhibition

Kinase drug discovery programs that utilize oxazole-containing sulfonamide inhibitors can use the target compound to systematically probe the impact of para vs. meta sulfonamide geometry on target engagement. The distinct melting point (101 °C vs. 134.6 °C) and boiling point (384.6 °C vs. 411.4 °C) of the para isomer also facilitate purification by recrystallization or distillation when preparing analytical standards .

Process Scale-Up for Late-Stage Functionalization

The lower melting point (101 °C) of the target compound enables gentler reaction initiation in large-scale sulfonylation reactions compared to the higher-melting meta-isomer, reducing energy input and thermal stress on sensitive substrates. Combined with the higher commercial purity, this translates into reduced purification burden and better overall yield in multi-kilogram campaigns .

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